The Journey of Cladribine: From Discovery to a Dual-Indication Therapeutic
The Journey of Cladribine: From Discovery to a Dual-Indication Therapeutic
An In-depth Technical Guide on the Discovery and Development of Cladribine
Introduction
Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) stands as a significant achievement in drug development, with a remarkable trajectory from its initial synthesis to its approval for two distinct and debilitating diseases: Hairy Cell Leukemia (HCL) and Relapsing-Remitting Multiple Sclerosis (RRMS). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and pivotal clinical evaluation of Cladribine, tailored for researchers, scientists, and drug development professionals.
Discovery and Early Development
The story of Cladribine begins in the late 1970s at the Scripps Research Institute, where researchers were investigating purine nucleoside analogs for their potential in treating lymphoid malignancies.[1] The design of Cladribine was inspired by the understanding of adenosine deaminase (ADA) deficiency, a genetic disorder leading to the accumulation of toxic deoxyadenosine metabolites in lymphocytes.[2] Scientists hypothesized that a synthetic adenosine analog resistant to deamination could selectively target and eliminate cancerous lymphocytes.
This line of inquiry led to the synthesis of 2-chlorodeoxyadenosine (2-CdA).[2] Early studies demonstrated its potent cytotoxic effects on lymphocytes. Subsequent preclinical and clinical investigations at Scripps Clinic, spearheaded by pioneers like Dr. Ernest Beutler, established its remarkable efficacy in treating Hairy Cell Leukemia, a rare and chronic B-cell malignancy.[3] A single 7-day infusion of Cladribine was found to induce complete and long-lasting remissions in a majority of HCL patients.[3][4] This led to its initial FDA approval for HCL under the brand name Leustatin.[5]
Years later, recognizing its profound and selective impact on lymphocyte populations, researchers began to explore Cladribine's potential in autoimmune diseases, particularly Multiple Sclerosis, where lymphocytes play a central role in the inflammatory cascade that damages the central nervous system. This led to a new chapter in Cladribine's development, culminating in its approval as an oral therapy for relapsing forms of MS.
Timeline of Key Milestones
| Year(s) | Milestone | Organization/Individuals Involved |
| Late 1970s | Initial investigation of purine nucleoside analogs.[1] | Scripps Research Institute |
| ~1980s | Synthesis and initial characterization of 2-chlorodeoxyadenosine (Cladribine). | Scripps Research Institute |
| 1993 | FDA approval of intravenous Cladribine (Leustatin®) for Hairy Cell Leukemia.[5] | Ortho Biotech (Johnson & Johnson) / Scripps Research |
| 2005-2007 | Patient recruitment for the CLARITY (CLAdRIbine Tablets treating MS orallY) Phase III trial for Multiple Sclerosis.[6] | Merck Serono |
| 2017 | European Medicines Agency (EMA) approval of oral Cladribine (Mavenclad®) for highly active relapsing Multiple Sclerosis. | Merck Serono |
| 2019 | FDA approval of oral Cladribine (Mavenclad®) for relapsing forms of Multiple Sclerosis.[7] | EMD Serono |
Mechanism of Action
Cladribine is a prodrug, a synthetic purine nucleoside analog of deoxyadenosine. Its selective cytotoxicity towards lymphocytes is attributed to the unique enzymatic machinery within these cells.
Cellular Uptake and Activation
Cladribine enters cells via nucleoside transporter proteins.[8] Inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[8][9] Lymphocytes, particularly B and T cells, have high levels of dCK and relatively low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates and inactivates Cd-ATP.[8] This enzymatic imbalance leads to the selective accumulation of toxic Cd-ATP within lymphocytes.
Disruption of DNA Synthesis and Repair
Cd-ATP interferes with crucial cellular processes, primarily DNA synthesis and repair. It is incorporated into the DNA strand during replication, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[8][9] Furthermore, Cd-ATP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[10]
Induction of Apoptosis
The accumulation of DNA damage and the inhibition of DNA repair mechanisms trigger programmed cell death, or apoptosis. Cladribine-induced apoptosis is mediated through both caspase-dependent and caspase-independent pathways.[9] The process involves the activation of p53, the release of cytochrome c from the mitochondria, and the activation of caspases, ultimately leading to the demise of the targeted lymphocytes.[8][11]
Experimental Protocols
Synthesis of 2-chloro-2'-deoxyadenosine (Cladribine)
A common and efficient method for the synthesis of Cladribine involves a two-step process starting from 2,6-dichloropurine and a protected 1-chloro-2-deoxyribose derivative.[12]
Step 1: Glycosylation
-
Preparation of the purine salt: 2,6-dichloropurine is treated with a base, such as potassium t-butoxide, in an anhydrous solvent like 1,2-dimethoxyethane at 0°C to form the potassium salt. The solvent is then evaporated.[12]
-
Coupling reaction: The purine salt is suspended in a mixture of anhydrous acetonitrile and tetrahydrofuran. A solution of 3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranosyl chloride (a protected 1-chlorosugar) in an anhydrous solvent is then added gradually to the suspension under an inert atmosphere (e.g., argon) at room temperature.[12] The reaction mixture is stirred for a specified period to allow for the glycosylation to occur, forming the protected nucleoside.
-
Work-up and purification: The reaction mixture is worked up by evaporation and subsequent purification, often involving column chromatography on silica gel, to isolate the desired protected 2,6-dichloropurine nucleoside.[12]
Step 2: Ammonolysis and Deprotection
-
Ammonolysis: The purified protected nucleoside is dissolved in a mixture of methanol and tetrahydrofuran and treated with a saturated solution of ammonia in methanol.[12] This step selectively replaces the chloro group at the 6-position with an amino group.
-
Deprotection: The ammonolysis reaction also cleaves the p-toluoyl protecting groups from the sugar moiety.
-
Purification: The final product, Cladribine, is purified by column chromatography to yield a white solid.[12]
Deoxycytidine Kinase (dCK) Activity Assay
The activity of dCK, the key enzyme in Cladribine's activation, can be measured using various methods, including luminescence-based assays.
Principle: The assay indirectly measures dCK activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate (e.g., deoxycytidine or Cladribine). The remaining ATP is then used in a luciferase-catalyzed reaction that produces light, which is inversely proportional to the dCK activity.[7][13]
Protocol Outline:
-
Enzyme enrichment: dCK is enriched from cell lysates using techniques like anion-exchange chromatography (e.g., Q Sepharose beads).[7]
-
Kinase reaction: The enriched dCK fraction is incubated in a reaction buffer containing a known concentration of ATP, a kinase buffer, and the substrate (e.g., Cladribine).[7]
-
Luminescence detection: After a specific incubation period, a luciferin/luciferase-containing reagent (e.g., Kinase-Glo™) is added to the reaction mixture. The luminescence is then measured using a luminometer.[7]
-
Calculation: The dCK activity is calculated based on the decrease in luminescence compared to a control reaction without the substrate.[7]
DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis.[3][14]
Protocol Outline:
-
Cell treatment: Cells are treated with Cladribine for a specified duration to induce apoptosis.
-
Cell lysis: The treated cells are harvested and lysed using a lysis buffer (e.g., containing Triton X-100 or SDS) to release the cellular contents, including the DNA.[3][15]
-
DNA extraction: The DNA is extracted from the lysate using phenol-chloroform extraction and precipitated with ethanol.[15]
-
RNase and Proteinase K treatment: The DNA precipitate is treated with RNase to remove contaminating RNA and with Proteinase K to digest proteins.[3]
-
Agarose gel electrophoresis: The purified DNA is loaded onto an agarose gel containing a DNA stain (e.g., ethidium bromide) and subjected to electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments of multiples of ~180-200 base pairs.[3]
Clinical Development and Efficacy
Cladribine has undergone extensive clinical evaluation for both Hairy Cell Leukemia and Multiple Sclerosis, demonstrating significant efficacy in both indications.
Hairy Cell Leukemia
Pivotal studies conducted at the Scripps Clinic established the high efficacy of a single course of intravenous Cladribine in HCL.
Table 1: Efficacy of Cladribine in Hairy Cell Leukemia (Scripps Clinic Experience)
| Study Cohort | Number of Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (ORR) | Median Response Duration | Reference |
| Early Cohort | 144 | 85% | 12% | 97% | Not specified | [16] |
| Young Patients (≤40 years) | 83 (evaluable) | 88% | 12% | 100% | 57 months (for CR) | [1] |
| Long-term Follow-up | 358 | 91% (initial CR) | 7% (initial PR) | 98% | 16 years (median time from cladribine in continuous responders) | [17] |
Multiple Sclerosis
The development of an oral formulation of Cladribine for MS was a major breakthrough. The clinical development program included several key Phase III trials.
CLARITY (CLAdRIbine Tablets treating MS orallY)
This pivotal, two-year, placebo-controlled study evaluated two cumulative doses of oral Cladribine in patients with RRMS.[18][19]
ORACLE MS (Oral Cladribine in Early Multiple Sclerosis)
This trial investigated the efficacy of oral Cladribine in patients with a first clinical demyelinating event (clinically isolated syndrome) at high risk of converting to clinically definite MS.[5][20]
ONWARD (Oral CladribiNe With Rebif®)
This Phase II study assessed the efficacy and safety of adding oral Cladribine to interferon-beta-1a therapy in patients with RRMS who had an inadequate response to interferon-beta-1a alone.[21][22]
Table 2: Key Efficacy Outcomes of Pivotal Phase III Trials of Oral Cladribine in Multiple Sclerosis
| Trial | Patient Population | Treatment Arms | N | Primary Endpoint | Key Secondary Endpoints | Reference |
| CLARITY | Relapsing-Remitting MS | Cladribine 3.5 mg/kg, Cladribine 5.25 mg/kg, Placebo | 1326 | Annualized Relapse Rate (ARR) at 96 weeks | Proportion of relapse-free patients, Disability progression (EDSS) | [18][19] |
| Results (3.5 mg/kg vs. Placebo): | 0.14 vs. 0.33 (58% reduction, p<0.001) | 79.7% vs. 60.9% relapse-free, 33% reduction in risk of 3-month sustained disability progression | [18] | |||
| ORACLE MS | First Clinical Demyelinating Event | Cladribine 3.5 mg/kg, Cladribine 5.25 mg/kg, Placebo | 616 | Time to conversion to Clinically Definite MS (CDMS) | MRI lesion activity | [5][20] |
| Results (3.5 mg/kg vs. Placebo): | 67% risk reduction (HR 0.33, p<0.0001) | Significant reduction in T1 Gd+ and active T2 lesions | [20] | |||
| ONWARD | Relapsing MS with inadequate response to IFN-β | Cladribine 3.5 mg/kg + IFN-β, Placebo + IFN-β | 172 | Qualifying relapse rate at 96 weeks | MRI lesion activity | [21][22] |
| Results (Cladribine + IFN-β vs. Placebo + IFN-β): | 63% relative reduction (p=0.001) | Significant reduction in T1 Gd+ and active T2 lesions | [21][22] |
Safety Profile
The most common adverse event associated with Cladribine is lymphopenia, an expected consequence of its mechanism of action.[23][24] In clinical trials for MS, most cases of lymphopenia were mild to moderate.[24] Other common side effects include upper respiratory tract infections and headaches.[24] The risk of malignancy has been a topic of investigation, but long-term data from clinical trials and post-marketing surveillance have not shown a significant increase in the risk of cancer compared to the general population.[25][26]
Table 3: Overview of Common Adverse Events with Oral Cladribine in Multiple Sclerosis (CLARITY study, 3.5 mg/kg dose)
| Adverse Event | Cladribine 3.5 mg/kg (%) | Placebo (%) | Reference |
| Lymphopenia | 21.6 | 1.8 | [24] |
| Headache | 24.2 | 17.2 | [24] |
| Nasopharyngitis | 14.4 | 12.9 | [24] |
| Upper Respiratory Tract Infection | 12.6 | 9.7 | [24] |
| Nausea | 10.0 | 9.0 | [24] |
Conclusion
The development of Cladribine is a testament to the power of rational drug design and the potential for a single molecule to have a profound impact on diverse diseases. From its origins in the study of purine metabolism to its current dual role in oncology and neurology, Cladribine's journey highlights the importance of understanding fundamental biological pathways. For researchers and clinicians, it serves as a powerful tool and a compelling example of a targeted therapy that has significantly improved the lives of patients with Hairy Cell Leukemia and Multiple Sclerosis. The ongoing research into its long-term effects and potential in other conditions will undoubtedly continue to shape its legacy in the years to come.
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